Calcium stearate

Descripción general

Descripción

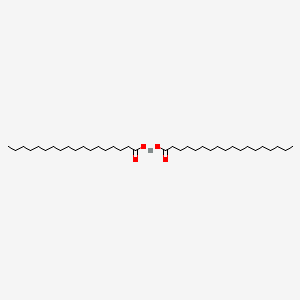

Calcium stearate (Ca(C₁₈H₃₅O₂)₂ or C₃₆H₇₀CaO₄) is a calcium salt derived from stearic acid, a saturated long-chain fatty acid. It is a white, odorless, waxy powder insoluble in water but soluble in organic solvents like ethanol and ether . Its hydrophobic nature and thermal stability (melting point: ~160°C) make it indispensable across industries such as plastics, pharmaceuticals, and construction .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Calcium stearate is typically produced by heating stearic acid with calcium oxide. The reaction can be represented as:

2C17H35COOH+CaO→(C17H35COO)2Ca+H2O

This reaction is carried out under controlled temperature and pressure conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, this compound is produced by mixing stearic acid and calcium oxide in a reactor. The mixture is heated to around 90°C while maintaining a vacuum to remove any by-products. The product is then filtered, separated, and dried to obtain the final this compound powder .

Análisis De Reacciones Químicas

Thermal Decomposition

Calcium stearate undergoes stepwise thermal degradation, as revealed by thermogravimetric analysis (TGA):

Recent studies on polystyrene/calcium stearate composites show that 5 wt% this compound initiates degradation at 130–180°C, altering optical properties due to fusion and crystallization cycles .

Reactivity with Acids

This compound reacts with strong acids to regenerate stearic acid:

-

Kinetics : Rapid reaction in aqueous HCl (pH < 2), forming insoluble stearic acid .

-

Industrial Relevance : Limits use in acidic environments (e.g., PVC stabilizers require neutral pH) .

Hydrolysis in Aqueous Media

This compound’s insolubility in water drives its precipitation in hard water:

-

Soap Scum Formation : Major component of bathtub rings and pipeline deposits .

-

Environmental Impact : Contributes to scaling in industrial wastewater systems .

PVC Stabilization

-

HCl Scavenging :

Polypropylene Crystallization

-

This compound antagonizes sodium benzoate (NaBz) nucleation:

Sample Crystallization Half-Time (t₁/₂) Avrami Exponent (n) Pure PP 12.5 min 2.1 PP + NaBz 8.2 min 2.8 PP + NaBz + CaSt 10.1 min 2.4

Oxidation and Environmental Degradation

-

Photodegradation : UV exposure generates free radicals, leading to chain scission in polymer matrices .

-

Biodegradation : Lipase-producing microbes slowly hydrolyze this compound in soil (half-life: 6–12 months) .

This compound’s chemical behavior is defined by its thermal lability, acid sensitivity, and interactions with polymers. Recent advancements highlight its role in modulating crystallization kinetics and stabilizing PVC, though its environmental persistence necessitates careful lifecycle management.

Aplicaciones Científicas De Investigación

Key Properties of Calcium Stearate

This compound is characterized by several beneficial properties that make it suitable for diverse applications:

- Lubrication : Reduces friction in manufacturing processes.

- Stability Enhancement : Provides thermal stability in heat-sensitive formulations.

- Non-toxicity : Safe for use in food and pharmaceutical products when compliant with regulations.

Pharmaceuticals

In the pharmaceutical sector, this compound serves as an excipient, playing a crucial role in tablet formulation and production.

- Lubrication : Facilitates smooth powder flow during tablet compression, preventing clumping and ensuring uniform distribution of active pharmaceutical ingredients (APIs) .

- Stabilizer : Enhances the consistency of emulsions and suspensions in liquid medications .

- Thickening Agent : Improves texture and consistency in creams and ointments .

Plastics Industry

This compound is widely used in the plastics industry for its stabilizing properties.

- Acid Scavenger : Neutralizes acidic byproducts during polymerization, particularly in PVC production .

- Release Agent : Acts as a lubricant to ease the release of molded plastics from their forms .

Food Industry

In food processing, this compound functions primarily as an anti-caking agent.

- Anti-caking Agent : Prevents agglomeration of particles in products like baking powders and cheese .

Cosmetics

This compound is utilized in cosmetics for its lubricating properties, enhancing the feel and application of products such as makeup and skin-care formulations .

Construction

In construction materials, this compound improves durability and resistance to moisture.

Pharmaceutical Applications

A study investigated the role of this compound as a lubricant in tablet manufacturing. It was found that its inclusion significantly improved the flow properties of powders, leading to more efficient tablet production without compromising drug release rates .

| Parameter | Without this compound | With this compound |

|---|---|---|

| Ejection Stress | High | Low |

| Tablet Tensile Strength | Moderate | High |

| Drug Release Rate | Normal | Normal |

Concrete Durability

Research on self-compacting concrete (SCC) demonstrated that incorporating this compound reduced water absorption and chloride ion penetration, enhancing resistance to corrosion compared to standard concrete without additives .

| Concrete Type | Water Absorption (g) | Chloride Ion Penetration (mm) |

|---|---|---|

| Standard Concrete | 11.8 | 12.5 |

| Concrete with 1% CaSt | 2.4 | 8.8 |

Market Insights

The this compound market is projected to grow significantly, driven by increasing demand across various sectors. The market was valued at approximately USD 100 billion in 2023 and is expected to reach USD 150 billion by 2030, reflecting a steady growth rate of around 5% annually due to ongoing research into sustainable applications and biodegradable materials .

Mecanismo De Acción

Calcium stearate exerts its effects primarily through its ability to act as a lubricant and stabilizer. In PVC, it binds to hydrogen chloride released during thermal degradation, preventing further breakdown of the polymer. It also reduces friction between particles, enhancing the flow properties of powders and granules .

Comparación Con Compuestos Similares

Key Properties :

- Chemical Formula : Ca(C₁₈H₃₅O₂)₂ .

- Molecular Weight : 607.017 g/mol .

- Thermal Stability : High melting point (~160°C), suitable for high-temperature processes .

- Applications : Acts as a lubricant, release agent, emulsifier, and anti-caking agent in plastics, tablets, cosmetics, and food .

Calcium stearate belongs to the family of metallic stearates, which include magnesium stearate, zinc stearate, and potassium stearate. Below is a detailed comparison based on chemical, physical, and functional properties.

Chemical and Physical Properties

Key Insights :

- This compound exhibits the highest thermal stability, making it ideal for high-temperature industrial processes like polymer extrusion .

- Zinc stearate’s lower melting point (~120°C) limits its use in high-heat applications but suits coatings and rubbers .

Plastics and Polymers :

- This compound : Primary use as a lubricant and mold release agent in PVC, polyolefins, and thermoplastics. Synergizes with zinc stearate to enhance polymer processing .

- Magnesium Stearate : Less common in plastics due to moderate thermal stability; more prevalent in pharmaceuticals .

- Zinc Stearate : Used in rubber vulcanization and as a waterproofing agent .

Pharmaceuticals :

- Magnesium Stearate : Dominates as a tablet lubricant (0.25–1.0 wt.%) due to cost-effectiveness and high lubrication efficiency. However, excessive use can delay drug dissolution .

- This compound : A viable alternative to magnesium stearate, particularly in formulations requiring higher thermal stability or reduced interaction with active ingredients .

Cosmetics and Food :

- This compound : Approved as a GRAS (Generally Recognized as Safe) food additive (21 CFR 184.1229) for anti-caking and emulsification .

- Potassium Stearate : Used in soaps and detergents due to its mild alkalinity and solubility .

Lubrication Effectiveness

- Friction Reduction : All metallic stearates reduce friction coefficients from ~0.5 (unlubricated) to ~0.1. Stearic acid’s long hydrocarbon chain (C18) enhances lubrication .

- Temperature Resistance : this compound maintains lubricity up to 160°C, outperforming magnesium (140°C) and zinc (120°C) stearates .

- Layer Structure : Calcium’s larger ionic radius may form thicker lubricating layers, improving durability in mechanical systems .

Synergistic Effects

- Calcium-Zinc Blends : Combining calcium and zinc stearates in plastics improves thermal stability and processing efficiency. For example, this compound mitigates zinc’s lower melting point limitations .

- Pharmaceutical Formulations : this compound is less hygroscopic than magnesium stearate, reducing risk of moisture-induced degradation in tablets .

Environmental and Health Considerations

- Biodegradability : Calcium ions facilitate microbial degradation of stearate in anaerobic environments, suggesting this compound may be more biodegradable than other stearates .

Actividad Biológica

Calcium stearate, an organic calcium salt derived from stearic acid, is widely used in various industrial applications, including pharmaceuticals, food products, and as a lubricant and surfactant. Its biological activity has garnered attention for its potential applications in biomedical fields, particularly in drug delivery systems and as an additive in materials that require specific mechanical properties. This article explores the biological activity of this compound, including its effects on microorganisms, its role in biodegradation processes, and its applications in pharmaceuticals.

- Molecular Formula : C36H70CaO4

- Molar Mass : 607.01 g/mol

- Appearance : White powder

- Solubility : Insoluble in water; soluble in organic solvents like ethanol and acetone .

1. Microbiological Corrosion Prevention

This compound has been studied for its effectiveness in preventing microbiological corrosion in cement-based materials. A study demonstrated that the incorporation of 0.5 wt.% this compound into cement significantly reduced fungal growth and biofouling, thus enhancing the longevity of cement structures exposed to harsh environments .

2. Biodegradation Enhancement

Recent research indicates that this compound can enhance the biodegradation rate of low-density polyethylene (LDPE) when used as a pro-oxidant. The synergistic effect observed when LDPE is treated with this compound under UV exposure leads to increased degradation rates, suggesting potential applications in developing more environmentally friendly materials .

3. Pharmaceutical Applications

This compound is commonly employed as a lubricant in pharmaceutical formulations. Its role as a release agent improves the flow properties of powders during tablet manufacturing, ensuring uniformity and consistency. A study highlighted the development of sustained-release lipophilic pellets using hot-melt extrusion techniques involving this compound, which demonstrated improved drug release profiles compared to conventional methods .

Case Studies

| Study Title | Findings | Application |

|---|---|---|

| Effect of this compound on Cement Microbial Corrosion | Reduced fungal growth by 50% with 0.5 wt.% addition | Construction materials |

| Biodegradation of LDPE with this compound | Enhanced degradation rate by 30% under UV treatment | Environmental applications |

| Hot-Melt Extrusion for Sustained Release Pellets | Improved drug release profiles using this compound as a lubricant | Pharmaceutical formulations |

Research Findings

- Cytotoxicity Studies : In vitro studies have shown that this compound-stabilized nanoparticles exhibited low cytotoxicity under physiological conditions, indicating their potential use in drug delivery systems without adverse biological effects .

- Mechanical Properties : this compound-coated materials have demonstrated improved hydrophobicity and mechanical stability, making them suitable for applications in tissue engineering and drug delivery where moisture resistance is critical .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing calcium stearate, and how do reaction parameters influence product purity?

this compound is typically synthesized via precipitation or a one-step reaction. In the one-step method, stearic acid reacts with calcium chloride in the presence of sodium hydroxide and hydrogen peroxide. Key parameters include:

- Temperature : Optimal at 70°C to ensure complete reaction .

- Molar ratios : A 2:1.15 ratio of stearic acid to calcium chloride and 1:1.40 for stearic acid to NaOH minimizes unreacted residues .

- Reaction time : ≥120 minutes ensures high conversion rates, reducing free stearic acid content to <1% .

Characterization via melting point (140–160°C) and titration (USP methods) confirms purity .

Q. How is this compound characterized to confirm its chemical structure and purity?

Analytical methods include:

- Titration : USP methods involve sulfuric acid digestion followed by EDTA titration to quantify CaO content (6.4–7.4% Ca by weight) .

- Thermal analysis : Melting point determination (140–160°C) and thermogravimetric analysis (TGA) assess thermal stability .

- Spectroscopy : FTIR confirms carboxylate groups (asymmetric COO⁻ stretch at 1540–1580 cm⁻¹) .

Q. What role does this compound play as a lubricant in polymer processing?

this compound reduces friction during extrusion/molding by forming a boundary layer between polymer chains. Key performance metrics include:

- Lubrication efficiency : Measured via torque reduction in rheometry .

- Dispersion uniformity : Achieved by optimizing surfactant concentration in emulsions (e.g., 5–10% nonionic surfactants) .

Advanced Research Questions

Q. What mechanisms explain this compound's antioxidant activity in biochemical systems?

this compound exhibits dual antioxidant mechanisms:

- Free radical scavenging : Neutralizes reactive oxygen species (ROS) via electron donation, validated via DPPH assay (IC₅₀ ~50–100 µM) .

- Metal chelation : Binds Fe²⁺/Cu²⁺, inhibiting Fenton reactions. Chelation capacity is quantified using atomic absorption spectroscopy (AAS) .

Q. How does this compound enhance lithium-ion battery performance?

In Li-ion batteries, this compound acts as a conductive additive:

- Electrode stability : Reduces electrolyte decomposition by forming a protective SEI layer, evaluated via electrochemical impedance spectroscopy (EIS) .

- Cycle life : Improves capacity retention (>90% after 500 cycles) when added at 0.5–1.0 wt% to cathode slurries .

Q. What methodologies assess this compound's impact on soil microbial diversity?

Advanced approaches include:

- Metagenomic sequencing : Identifies shifts in microbial taxa (e.g., Proteobacteria decline, Actinobacteria increase) .

- Enzyme activity assays : Measures phosphatase and dehydrogenase activity to evaluate nutrient cycling disruption .

- Long-term soil incubation : Monitors Ca²⁺ accumulation and pH changes affecting microbial viability .

Q. How can contradictory findings in this compound's environmental impact studies be resolved?

Strategies include:

- Controlled field trials : Isolate variables like soil type and Ca²⁺ concentration .

- Ecotoxicological testing : Uses standardized OECD guidelines for earthworm survival and plant germination assays .

Q. What advanced techniques synthesize this compound nanofilms for material science?

- Langmuir-Blodgett (LB) technique : Produces nanofilms by compressing stearic acid monolayers on calcium chloride-containing subphases. Film thickness (5–50 nm) is controlled via layer deposition cycles .

- Characterization : AFM for surface roughness (<2 nm RMS) and TEM for crystallinity .

Q. How is this compound's antimicrobial efficacy tested against biofilms?

- Minimum inhibitory concentration (MIC) : Determined via broth microdilution (e.g., MIC = 250 µg/mL for Staphylococcus aureus) .

- Biofilm disruption : Quantified using crystal violet staining and confocal microscopy to assess biomass reduction (>70% at 500 µg/mL) .

Q. What strategies optimize this compound emulsions for polymer applications?

Propiedades

IUPAC Name |

calcium;octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H36O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJZGTCYPCWQAJB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H70O4.Ca, C36H70CaO4 | |

| Record name | CALCIUM STEARATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1506 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7027419 | |

| Record name | Calcium stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

607.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals; Dry Powder, Water or Solvent Wet Solid; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Pellets or Large Crystals, Liquid, Other Solid; Water or Solvent Wet Solid, White powder; [Sax], WHITE POWDER. | |

| Record name | Octadecanoic acid, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium stearate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1929 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CALCIUM STEARATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1506 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

0.004 G/100 CC H2O AT 15 °C; INSOL IN ALCOHOL & ETHER, Slightly sol in hot vegetable and mineral oils; quite sol in hot pyridine, Solubility in water, g/100ml at 15 °C: 0.004 | |

| Record name | CALCIUM STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/905 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM STEARATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1506 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.12, 1.12 g/cm³ | |

| Record name | CALCIUM STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/905 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM STEARATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1506 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

CRYSTALLINE POWDER, Granular, fatty powder, FINE, WHITE TO YELLOWISH WHITE, BULKY POWDER | |

CAS No. |

1592-23-0, 66071-81-6, 8000-75-7 | |

| Record name | Calcium stearate [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001592230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fatty acids, tallow, hydrogenated, calcium salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066071816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium distearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.976 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fatty acids, tallow, hydrogenated, calcium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Octadecanoic acid, calcium salt (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcium stearate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/776XM7047L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CALCIUM STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/905 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM STEARATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1506 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

Melting point equals 217 ° F, 179 °C | |

| Record name | Calcium stearate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1929 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CALCIUM STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/905 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM STEARATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1506 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.